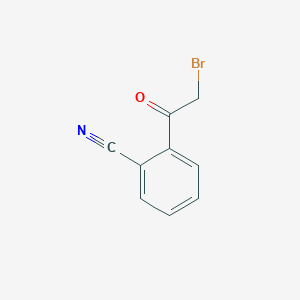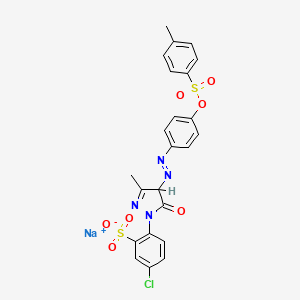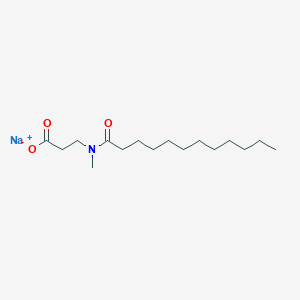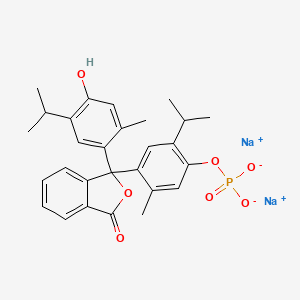
2-(2-Bromoacetyl)benzonitrile
Overview
Description
2-(2-Bromoacetyl)benzonitrile is a research chemical compound with the CAS number 683274-86-4 . It has a molecular weight of 224.06 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-(2-Bromoacetyl)benzonitrile is1S/C9H6BrNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-(2-Bromoacetyl)benzonitrile is a solid substance at ambient temperature . It has a predicted boiling point of 334.7±22.0 °C and a predicted density of 1.56±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structure Elucidation
- Antitumor Activity and DNA Binding : The reaction of 4-(2-bromoacetyl)benzonitrile with 2-benzoylpyridine thiosemicarbazone produces a tridentate NNN ligand, showing potential antitumor activity against U937 human monocytic cells. The compound exhibits DNA binding properties, as evidenced by fluorescence and molecular docking studies (Bera et al., 2021).
Molecular Degradation and Environmental Impact
- Microbial Degradation of Benzonitrile Herbicides : Research on the benzonitriles dichlobenil, bromoxynil, and ioxynil highlights the importance of understanding the microbial degradation pathways and the accumulation of persistent metabolites, which are crucial for assessing the environmental impact of these chemicals (Holtze et al., 2008).
Chemical Synthesis and Labeling
- Radiopharmaceutical Synthesis : In the field of radiopharmaceuticals, 4-(2-bromoacetyl)[Ar-13C6]benzonitrile has been used in the synthesis of labeled compounds for imaging studies, such as in the preparation of 14C-Ravuconazole and 13C6-Ravuconazole (Ekhato & Rinehart, 2011).
Analytical and Spectroscopic Studies
- Vibrational and Electronic Properties : Studies on the vibrational and electronic properties of 2-(bromoacetyl)benzo(b)furan, a related compound, have been conducted using experimental techniques like FT-IR, FT-Raman, and UV, along with density functional theory (DFT) calculations. Such studies contribute to understanding the compound's potential as a light source in fluorescence microscopy (Veeraiah, 2015).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Antimicrobial Compounds : The synthesis of 2-(2-bromoacetyl) benzofurans has led to the development of compounds with antimicrobial, anthelmintic, anti-inflammatory, and analgesic activities, showcasing its significance in the field of medicinal chemistry (Kumar et al., 2006).
Future Directions
properties
IUPAC Name |
2-(2-bromoacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWHVTKOWVMEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618743 | |
| Record name | 2-(Bromoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoacetyl)benzonitrile | |
CAS RN |
683274-86-4 | |
| Record name | 2-(Bromoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)



![1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1603157.png)